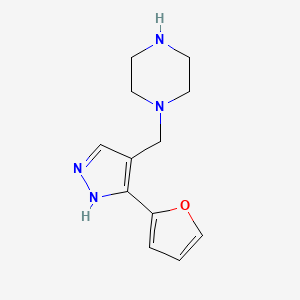

1-((3-(furan-2-il)-1H-pirazo-4-il)metil)piperazina

Descripción general

Descripción

1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones de “1-((3-(furan-2-il)-1H-pirazo-4-il)metil)piperazina”

Síntesis de Química Verde: El compuesto se ha utilizado en protocolos de química verde para sintetizar nuevos marcos heterocíclicos . Estos métodos enfatizan la sostenibilidad ambiental, utilizando líquidos iónicos como disolventes debido a su presión de vapor insignificante y su estabilidad térmica. Este enfoque se alinea con los principios de la química verde, con el objetivo de reducir el uso de sustancias nocivas.

Actividades farmacológicas: Los derivados del compuesto exhiben actividades farmacológicas significativas, incluidas propiedades anticancerígenas, antimaláricas, antivirales y antiinflamatorias . Este amplio espectro de actividad lo convierte en un candidato valioso para el desarrollo de fármacos y aplicaciones terapéuticas.

Actividad antimicrobiana: La investigación ha demostrado que los derivados pueden demostrar actividad antimicrobiana contra patógenos como Candida albicans, Escherichia coli y Staphylococcus aureus . Esto sugiere un potencial para desarrollar nuevos agentes antimicrobianos para combatir cepas resistentes de bacterias y hongos.

Activación superelectrofilica: El compuesto participa en reacciones bajo condiciones de activación superelectrofilica, que es un método novedoso para sintetizar derivados del furano . Esta técnica podría ser crucial para crear compuestos con reactividad mejorada para varias síntesis químicas.

Conversión de biomasa: Se ha utilizado en la conversión de biomasa en valiosos precursores químicos, mostrando la viabilidad de transformar recursos renovables en productos químicos de interés industrial . Esta aplicación es particularmente importante para el desarrollo sostenible y la utilización de fuentes de energía alternativas.

Síntesis heterocíclica: El compuesto juega un papel en la síntesis de compuestos heterocíclicos, que son esenciales en muchos productos farmacéuticos y agroquímicos . La capacidad de crear estructuras moleculares complejas a través de reacciones de una sola olla es una ventaja significativa en la química medicinal.

Reacciones en medio de líquido iónico: Utilizar el compuesto en reacciones dentro de un medio de líquido iónico ofrece una alternativa ecológica a los disolventes tradicionales . Este método reduce el impacto ambiental y mejora la eficiencia de la reacción, lo que lo convierte en una técnica prometedora para los procesos químicos futuros.

Precursor químico para la síntesis: Por último, sirve como precursor químico en la síntesis de varios derivados heterocíclicos . Estos derivados son cruciales para el desarrollo de nuevos materiales con aplicaciones potenciales en electrónica, fotónica y otras tecnologías avanzadas.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as indole derivatives, have been reported to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Análisis Bioquímico

Biochemical Properties

1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the furan ring in the compound is known for its reactivity and can participate in electrophilic substitution reactions . The pyrazole ring can interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating them . Additionally, the piperazine moiety can form hydrogen bonds with proteins, affecting their conformation and activity . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are crucial for cell signaling . It can also affect the expression of genes involved in oxidative stress responses and inflammation . Furthermore, the compound can alter cellular metabolism by interacting with enzymes involved in glycolysis and the citric acid cycle . These effects demonstrate the compound’s potential to influence cell function and health.

Molecular Mechanism

The molecular mechanism of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound can result in alterations in cellular function, such as changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental designs.

Dosage Effects in Animal Models

The effects of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, such as oxidative stress and inflammation . Threshold effects have been observed, where the compound’s biological activity changes dramatically at certain dosage levels . These findings underscore the importance of dosage considerations in the compound’s application and study.

Metabolic Pathways

1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism . It can also affect the citric acid cycle by modulating the activity of key enzymes . These interactions highlight the compound’s role in regulating metabolic pathways and its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation . For instance, the compound can bind to plasma proteins, affecting its distribution in the bloodstream . Additionally, the compound can be taken up by cells through active transport mechanisms, leading to its accumulation in specific cellular compartments . These transport and distribution mechanisms are important for understanding the compound’s biological effects.

Propiedades

IUPAC Name |

1-[[5-(furan-2-yl)-1H-pyrazol-4-yl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-2-11(17-7-1)12-10(8-14-15-12)9-16-5-3-13-4-6-16/h1-2,7-8,13H,3-6,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBKCNVBSNRRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(NN=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491650.png)

![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1491652.png)

![1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1491653.png)

![6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491654.png)

![1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491658.png)

![2-(3-(piperidin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1491659.png)

![6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491660.png)

![2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491662.png)

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491663.png)

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491664.png)

![7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491669.png)

![7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491670.png)

![1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491672.png)